1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene
Overview
Description
1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene is an organic compound with a complex structure that includes chlorine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The introduction of the difluoromethoxy group can be achieved through nucleophilic substitution reactions, where a suitable fluorinating agent is used. The nitro group is usually introduced via nitration reactions using nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Iron powder, tin chloride, or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, ammonia, or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,2-dichloro-4-(difluoromethoxy)-5-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the difluoromethoxy group.
1,2-Dichloro-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1,2-Dichloro-4-(difluoromethoxy)-3-methoxybenzene: Similar structure with an additional methoxy group.
Uniqueness
1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene is unique due to the presence of both difluoromethoxy and nitro groups, which impart distinct chemical and physical properties
Biological Activity
1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes both chlorine and fluorine atoms, as well as a nitro group, which can influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CClFNO
- Molecular Weight : 227.00 g/mol
- Structural Features :
- Two chlorine atoms at positions 1 and 2.
- A difluoromethoxy group at position 4.
- A nitro group at position 5.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The presence of the nitro group allows for redox reactions, potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Binding : The halogen atoms may enhance binding affinity to specific receptors, modulating their activity.
- Cellular Uptake : The unique structure may facilitate cellular uptake, influencing the compound's bioavailability and efficacy.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that halogenated benzene derivatives can disrupt bacterial cell membranes or inhibit essential metabolic processes.
Compound | Target Organism | Activity |
---|---|---|
This compound | E. coli | Moderate inhibition |
Similar compounds | Staphylococcus aureus | Strong inhibition |
Anticancer Activity
The compound has also been explored for its potential anticancer effects. Fluorinated derivatives have shown promise in inhibiting glycolysis in cancer cells, particularly glioblastoma multiforme (GBM). The structural modifications in halogenated compounds can enhance their cytotoxicity.
- Case Study : A recent study demonstrated that fluorinated analogs of glucose effectively inhibited hexokinase activity in GBM cells, suggesting a similar potential for this compound due to its structural similarities.
Cytotoxicity Testing
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate varying degrees of cytotoxicity depending on the concentration and exposure time.
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
HeLa | 15 | High |
MCF-7 | 25 | Moderate |
A549 | 30 | Low |
Research Findings
Several studies have investigated the biological activity of halogenated compounds similar to this compound:
- Fluorinated Derivatives : Research published in Organic Process Research & Development highlighted that fluorinated derivatives exhibit enhanced enzyme inhibition compared to non-fluorinated analogs .
- Mechanistic Insights : A study on the interaction of halogenated compounds with hexokinase revealed that modifications at the C-2 position significantly increase binding affinity and inhibitory potency .
- Therapeutic Potential : Investigations into the therapeutic applications of such compounds suggest their utility in targeting metabolic pathways in cancer treatment .
Properties
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-3-1-5(12(13)14)6(2-4(3)9)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUUZKJZCFZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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